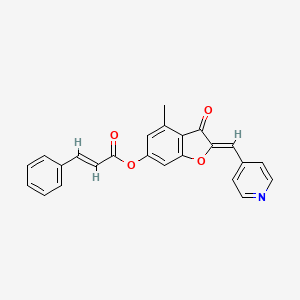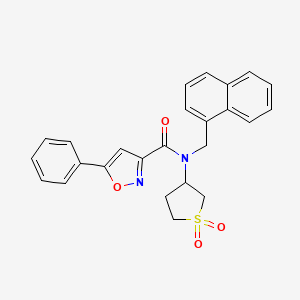![molecular formula C20H27NO3S B12206134 1-{[6-(Pentyloxy)naphthalen-2-yl]sulfonyl}piperidine](/img/structure/B12206134.png)
1-{[6-(Pentyloxy)naphthalen-2-yl]sulfonyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[6-(Pentyloxy)naphthalen-2-yl]sulfonyl}piperidine is an organic compound that belongs to the class of sulfonyl piperidines This compound is characterized by the presence of a piperidine ring attached to a naphthalene sulfonyl group with a pentyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[6-(Pentyloxy)naphthalen-2-yl]sulfonyl}piperidine typically involves the following steps:
Formation of the Naphthalene Sulfonyl Intermediate: The initial step involves the sulfonylation of 6-pentyloxynaphthalene using a sulfonyl chloride reagent under basic conditions to form the naphthalene sulfonyl chloride intermediate.
Coupling with Piperidine: The naphthalene sulfonyl chloride intermediate is then reacted with piperidine in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{[6-(Pentyloxy)naphthalen-2-yl]sulfonyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
1-{[6-(Pentyloxy)naphthalen-2-yl]sulfonyl}piperidine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-{[6-(Pentyloxy)naphthalen-2-yl]sulfonyl}piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-{[6-(Pentyloxy)naphthalen-2-yl]sulfonyl}-D-glutamic acid: Shares the naphthalene sulfonyl group but differs in the presence of a glutamic acid moiety.
TpOx-2-Nap: Contains a naphthalene group and pentyloxy substituents but differs in the core structure.
Uniqueness
1-{[6-(Pentyloxy)naphthalen-2-yl]sulfonyl}piperidine is unique due to its combination of a piperidine ring and a naphthalene sulfonyl group with a pentyloxy substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C20H27NO3S |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
1-(6-pentoxynaphthalen-2-yl)sulfonylpiperidine |
InChI |
InChI=1S/C20H27NO3S/c1-2-3-7-14-24-19-10-8-18-16-20(11-9-17(18)15-19)25(22,23)21-12-5-4-6-13-21/h8-11,15-16H,2-7,12-14H2,1H3 |
InChI Key |
ZCIBBEBBZHSPKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3'-(1-benzofuran-2-ylcarbonyl)-4'-hydroxy-1'-[2-(morpholin-4-yl)ethyl]-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12206052.png)
![2-ethyl-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide](/img/structure/B12206054.png)

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-(3-methoxypropyl)prolinamide](/img/structure/B12206075.png)
![1H-1,2,3-Triazole-4-carboxamide, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-N-(3-fluorophenyl)-5-methyl-](/img/structure/B12206080.png)

![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-phenylethyl)amine](/img/structure/B12206096.png)
![2-Amino-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12206097.png)
![2-(4-chlorophenyl)-N-[(2E)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12206105.png)
![N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-4-methylbenzamide](/img/structure/B12206110.png)
![(2H-benzo[3,4-d]1,3-dioxolen-5-ylmethyl){[4-methoxy-3-(methylpropyl)phenyl]sul fonyl}amine](/img/structure/B12206135.png)
![2,2-diphenyl-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12206143.png)
![(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4-dimethoxybenzoate](/img/structure/B12206146.png)
![(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12206150.png)
